Methyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
The compound Methyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (hereafter referred to as the "target compound") features a tetrahydrothieno[2,3-c]pyridine core, a bicyclic heterocycle combining thiophene and pyridine moieties. Key structural elements include:
- A 6-acetyl group on the pyridine ring.
- A 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido substituent at position 2.
- A methyl ester at position 3.
This sulfonamide derivative is likely synthesized via coupling reactions similar to those described for structurally related compounds (e.g., amide bond formation between benzamido precursors and heterocyclic amines) .
Properties
IUPAC Name |
methyl 6-acetyl-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O6S2/c1-15-11-16(2)13-28(12-15)36(32,33)19-7-5-18(6-8-19)23(30)26-24-22(25(31)34-4)20-9-10-27(17(3)29)14-21(20)35-24/h5-8,15-16H,9-14H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTKEPZPTGWHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound with potential pharmacological applications. This article explores its biological activity, synthesizing relevant research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological properties. Its structure includes:
- Molecular Formula : C23H28N4O6S2
- Molecular Weight : 520.6 g/mol
- Key Functional Groups : Acetyl, sulfonamide, and amide groups contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer properties. For example:
- Mechanism of Action : These compounds often inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth.
- Case Study : A study demonstrated that similar thieno derivatives showed efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest .
2. Antimicrobial Properties
Compounds with similar structures have been reported to possess antimicrobial activity:
- Activity Spectrum : Effective against both bacterial and fungal strains.
- Research Findings : In vitro studies showed that related compounds inhibited the growth of pathogens such as Staphylococcus aureus and Candida albicans .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be attributed to its ability to modulate inflammatory mediators:
- Mechanism : It likely inhibits the production of pro-inflammatory cytokines.
- Evidence : Studies have shown that thienopyridine derivatives can reduce inflammation in models of arthritis .
Detailed Research Findings
Several studies provide insights into the specific biological activities of methyl 6-acetyl derivatives:
Mechanistic Insights
The compound's biological activities are mediated through various mechanisms:
- Cell Signaling Pathways : It may interact with tyrosine kinases or cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammation and microbial resistance has been suggested.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a candidate for drug development:
- Anticancer Activity : Research indicates that derivatives of thieno[2,3-c]pyridine compounds have shown promise in inhibiting cancer cell proliferation. The structural features of methyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate may enhance its efficacy against specific cancer types by targeting multiple pathways involved in tumor growth and metastasis.
- Neuroprotective Effects : Compounds containing piperidine rings have been studied for their neuroprotective effects. The specific piperidine derivative in this compound could offer benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
- Anti-inflammatory Properties : The sulfonamide group present in the compound has been associated with anti-inflammatory effects. This suggests potential applications in treating inflammatory diseases or conditions where inflammation is a key factor.
Case Studies
Several studies have investigated the applications of similar compounds:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that thieno[2,3-c]pyridine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases.
- Neuroprotective Research : In animal models of neurodegeneration, compounds similar to this compound were shown to improve cognitive function and reduce markers of oxidative damage.
- Anti-inflammatory Trials : Clinical trials have indicated that sulfonamide-containing compounds can effectively reduce inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Comparison with Similar Compounds
Core Heterocyclic Structure
The tetrahydrothieno[2,3-c]pyridine core distinguishes the target compound from other heterocyclic systems:
- Compounds: Derivatives like (2Z)-2-(substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (e.g., 11a, 11b) and 6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) feature fused thiazole-pyrimidine or quinazoline systems.
- Compound: Methyl 6-isopropyl-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate shares the same core but differs in substituents (Table 1).
Table 1: Structural Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives
Substituent Effects
Position 6 Substitutions
- Acetyl Group (Target Compound): The electron-withdrawing acetyl group may enhance hydrogen-bonding interactions with biological targets, similar to the essential keto carbonyl in 2-amino-3-benzoylthiophenes () .
Sulfonyl Substituents
- 3,5-Dimethylpiperidin-1-yl (Target Compound) : The piperidine ring provides basicity and conformational flexibility, which may enhance membrane permeability or target binding.
- Methyl(phenyl)sulfamoyl () : The phenyl group adds hydrophobicity, possibly favoring interactions with lipophilic protein pockets.
- 3-(Trifluoromethyl)phenyl (PD 81,723): The electron-withdrawing trifluoromethyl group in PD 81,723 optimizes adenosine A1 receptor binding , suggesting that electron-deficient aryl groups on sulfonamides are advantageous for activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
